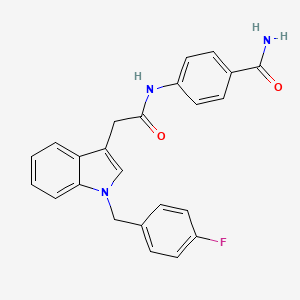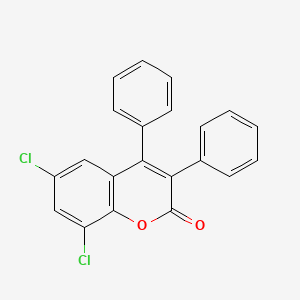
6,8-Dichloro-3,4-diphenylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3,4-diphenylcoumarin is a chemical compound with the molecular formula C21H12Cl2O2 . It has a molecular weight of 367.22 and is used in various areas of study, including medicinal chemistry and material science.
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-3,4-diphenylcoumarin consists of a coumarin core, which is a benzopyrone, that is, a lactone of hydroxycinnamic acid . The molecule has two phenyl groups attached at the 3 and 4 positions and two chlorine atoms attached at the 6 and 8 positions .Aplicaciones Científicas De Investigación
Antioxidant Activity
Coumarins have been identified as potent antioxidants. The structure-activity relationship studies have shown that certain substitutions on the coumarin nucleus enhance their radical-scavenging abilities. For instance, derivatives with hydroxyl or methoxy groups demonstrate significant antioxidant capacities, which could be applied in food preservation and therapeutic contexts to mitigate oxidative stress-related conditions (S. Ćavar, F. Kovač, M. Maksimović, 2009; F. Çelikezen et al., 2020).
Antimicrobial Activity
Some coumarin derivatives have been synthesized and tested for their antimicrobial properties, showing promise as antibacterial agents. The presence of chlorine atoms and specific substitutions on the phenyl ring of coumarin derivatives enhance their antibacterial effectiveness, suggesting potential applications in developing new antimicrobial drugs (M. Imran, S. Khan, 2015).
Photolabile Protecting Groups
Coumarins have also been explored as photolabile protecting groups for aldehydes and ketones, showcasing the versatility of coumarin derivatives in synthetic chemistry for controlled release applications (Min Lu et al., 2003).
Herbicidal and Fungicidal Activities
Research has demonstrated the potential of certain coumarin derivatives as herbicides and fungicides, indicating their utility in agricultural applications. These studies highlight the ability of specific isocoumarin and dihydroisocoumarin compounds to inhibit plant and fungus growth, offering a foundation for the development of new agrochemicals (G. Qadeer et al., 2007).
Neuroprotective and Antioxidant Activities
The neuroprotective effects of 4-methylcoumarins against oxidative stress-induced neurodegeneration have been evaluated, suggesting that certain coumarin derivatives could serve as promising candidates for the management of neurodegenerative diseases due to their antioxidant properties (S. Malhotra et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6,8-dichloro-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-15-11-16-18(13-7-3-1-4-8-13)19(14-9-5-2-6-10-14)21(24)25-20(16)17(23)12-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGDMWOXJIGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3,4-diphenylcoumarin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

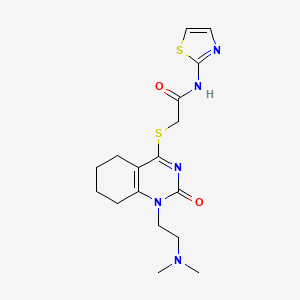
![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)
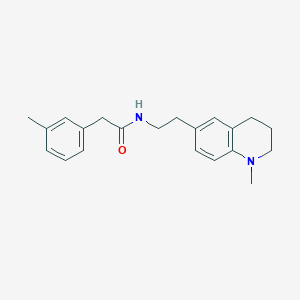
![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)
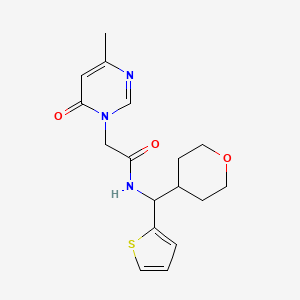
![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
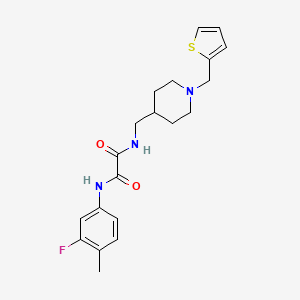
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
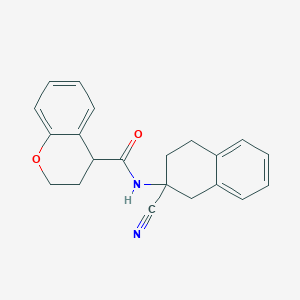
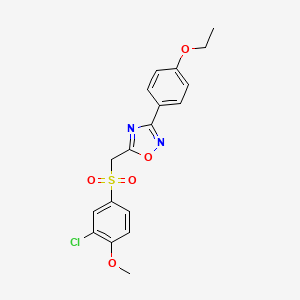
![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

